molecular formula C11H12N2O2 B1393956 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one CAS No. 767282-21-3

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one

Cat. No.: B1393956
CAS No.: 767282-21-3
M. Wt: 204.22 g/mol
InChI Key: OGKOVBRXZFOSOX-UHFFFAOYSA-N
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Description

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one: is a heterocyclic compound that features a unique spiro structure, combining a furo[3,4-b]pyridine moiety with a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of an organic base such as triethylamine in the presence of a palladium catalyst and ethanol under a carbon monoxide atmosphere at around 100°C has been reported .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, scaling up the reaction volumes, and employing continuous flow reactors to enhance throughput and consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one is unique due to its specific spiro structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKOVBRXZFOSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=O)O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676493
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767282-21-3
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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